

Application Notes and Protocols for JWH-175 Analytical Standards

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Compound of Interest

Compound Name: JWH 175

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These application notes provide comprehensive technical information and protocols for the use of JWH-175 analytical standards and reference materials. JWH-175 (3-(1-naphthalenylmethyl)-1-pentyl-1H-indole) is a synthetic cannabinoid of the naphthylmethyldole family that acts as a cannabinoid receptor agonist.^[1] It is structurally related to JWH-018, with a methylene bridge replacing the ketone bridge.^[1]

Chemical and Physical Properties

Property	Value	Reference
IUPAC Name	(1-Pentylindol-3-yl)naphthalen-1-ylmethane	[1]
CAS Number	619294-35-8	[1][2][3]
Molecular Formula	C ₂₄ H ₂₅ N	[1][3]
Molar Mass	327.471 g·mol ⁻¹	[1]
Purity	≥98%	[2]
Formulation	Typically a solution in acetonitrile	[2][3]
Solubility	Soluble in DMF (20 mg/ml), DMSO (20 mg/ml), and Ethanol (20 mg/ml)	[3]

Biological Activity and Receptor Binding

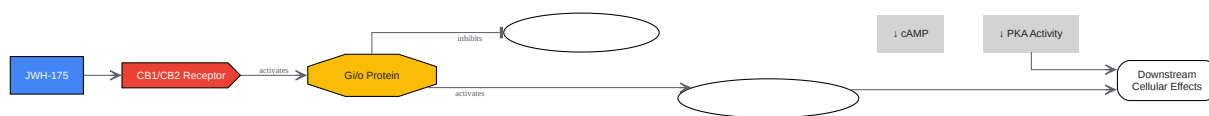
JWH-175 is a potent agonist of the central cannabinoid receptor CB1, with a binding affinity (K_i) of 22 nM.[1][2][3] It exhibits a greater affinity for human CB1 receptors than for human CB2 receptors.[4] In vitro studies have shown that JWH-175 is a less potent cannabinoid receptor agonist compared to JWH-018 on both mouse and human CB1 and CB2 receptors.[4][5] Metabolic studies have demonstrated that JWH-175 can be rapidly bioactivated to the more potent agonist JWH-018 in vivo.[4][5][6]

Receptor Binding and Functional Activity Data

Parameter	Human CB1 Receptor	Human CB2 Receptor	Mouse CB1 Receptor	Mouse CB2 Receptor	Reference
Ki (nM)	22	-	-	-	[1][2][3]
Ki (nM) - Comparative	JWH-175 showed lower affinity than JWH-018	JWH-175 showed lower affinity than JWH-018	JWH-175 showed a 5.77-fold lower affinity than JWH-018	-	[4]
Potency (cAMP inhibition)	JWH-175 was 5.38 times less potent than JWH-018	JWH-175 showed higher potency for CB1 than CB2	-	-	[4]

Signaling Pathway

Activation of cannabinoid receptors CB1 and CB2 by agonists like JWH-175 initiates a cascade of intracellular signaling events. These receptors are G protein-coupled receptors (GPCRs) that primarily couple to the inhibitory G protein (Gi/o).[7] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.[7] The $\beta\gamma$ subunit of the G protein can also modulate other effectors, including ion channels and other signaling pathways like the MAPK/ERK pathway.[7]



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JWH-175 G-protein coupled receptor signaling pathway.

Analytical Protocols

The following protocols are provided as general guidelines and may require optimization for specific matrices and instrumentation.

Sample Preparation for Forensic and Research Samples

This protocol outlines a general procedure for the extraction of JWH-175 from a sample matrix (e.g., herbal mixtures, biological fluids).

Materials:

- JWH-175 analytical standard
- Methanol, HPLC grade
- Acetonitrile, HPLC grade
- 1-Chlorobutane:Isopropyl alcohol (70:30)
- Deionized water
- Vortex mixer
- Centrifuge
- Evaporator (e.g., nitrogen stream)

Procedure:

- Accurately weigh or measure the sample to be analyzed.
- Add an appropriate volume of extraction solvent (e.g., methanol or acetonitrile). For biological samples, a liquid-liquid extraction using a solvent like 1-chlorobutane:isopropyl alcohol (70:30) may be employed following enzymatic hydrolysis if targeting metabolites.[8]
- Vortex the sample vigorously for 2-5 minutes to ensure thorough extraction.

- Centrifuge the sample at 3000-5000 rpm for 10 minutes to pellet any solid material.
- Carefully transfer the supernatant to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
- Reconstitute the dried extract in a known volume of mobile phase (e.g., 100 µL of methanol/water) for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method provides a sensitive and selective approach for the identification and quantification of JWH-175.

Instrumentation:

- High-Performance Liquid Chromatograph (HPLC) coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[8]

Chromatographic Conditions (Example):

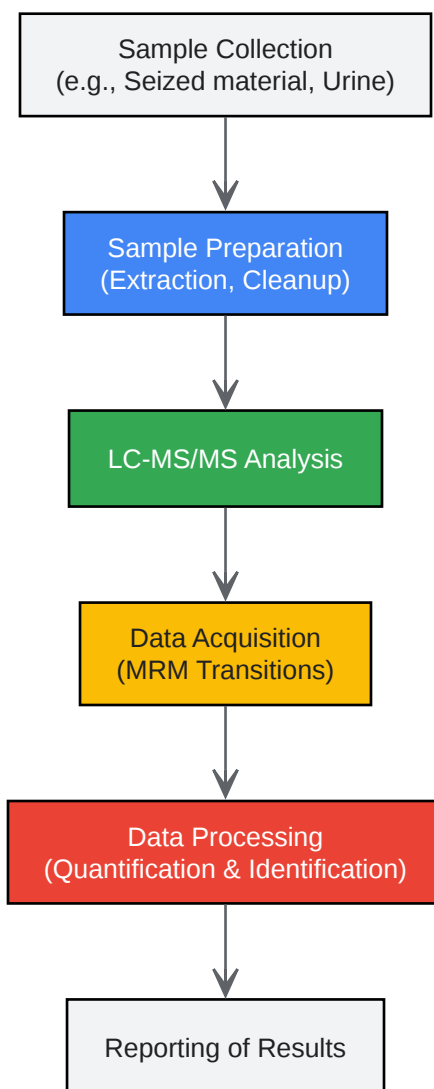
- Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 2.6 µm particle size).[9]
- Mobile Phase A: 0.1% Formic acid in water.[9]
- Mobile Phase B: 0.1% Formic acid in acetonitrile.[9]
- Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
- Flow Rate: 0.3 - 0.5 mL/min.
- Injection Volume: 5 - 10 µL.
- Column Temperature: 40°C.

Mass Spectrometry Conditions (Example):

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for JWH-175. These transitions should be determined by infusing a standard solution of JWH-175 into the mass spectrometer. The ratio of intensities of the transitions should be compared with a reference standard.[\[10\]](#)
- Collision Energy and other MS parameters: Optimize these parameters for the specific instrument being used to achieve maximum sensitivity.

Experimental Workflow for Analysis

The following diagram illustrates a typical workflow for the analysis of JWH-175 in a sample.



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A typical workflow for the analysis of JWH-175.

Reference Materials and Standards

For accurate and reproducible results, it is crucial to use high-quality, certified reference materials (CRMs) or analytical standards of JWH-175.[11][12] These standards are essential for method validation, calibration, and quality control. Several chemical suppliers offer JWH-175 as a research chemical or analytical standard.[2][3] When selecting a standard, ensure it comes with a certificate of analysis detailing its purity and characterization data. The United Nations Office on Drugs and Crime (UNODC) also provides manuals with recommended methods for the analysis of synthetic cannabinoids, which can be a valuable resource.[13]

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